N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of nitrogen and carbon atoms. It’s also a dioxo compound, meaning it contains two carbonyl (C=O) groups. The N-benzyl-N-butyl-1,3-dimethyl groups suggest that the compound has benzyl, butyl, and methyl substituents attached to the nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, two carbonyl groups, and benzyl, butyl, and methyl groups attached to the nitrogen atoms. The exact structure would depend on the positions of these substituents on the pyrimidine ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl groups might be reactive towards nucleophiles, and the benzyl, butyl, and methyl groups could potentially undergo reactions depending on their positions and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the substituents and the presence of the carbonyl groups could influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing novel heterocyclic compounds derived from similar structural frameworks as N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide, showcasing their potential as anti-inflammatory and analgesic agents. For instance, the synthesis of various heterocyclic compounds has been explored for their COX-1/COX-2 inhibitory activities, demonstrating significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Studies have also extended into the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. The synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has been investigated, revealing that these compounds exhibit more potent activity against certain strains of bacteria and fungi compared to reference drugs (Kolisnyk et al., 2015).
Synthesis and Properties of Polyamides and Polyimides
Research into the synthesis of polyamides and polyimides based on rigid-rod structures derived from similar compounds has been conducted, indicating potential applications in materials science. These studies focus on the inherent viscosity, thermal stability, and solubility of the synthesized polymers, suggesting their use in advanced material applications (Spiliopoulos et al., 1998).
Development of Fluorescent Probes
The design of reaction-based fluorescent probes for selective detection and discrimination has been explored using similar molecular frameworks. These probes offer high sensitivity and selectivity, with potential applications in environmental and biological sciences for the detection of thiophenols in water samples (Wang et al., 2012).
Antioxidant Properties
Investigations into the antioxidant properties of pyridinol derivatives, which share structural motifs with this compound, have been conducted. These studies highlight the compounds' effectiveness as chain-breaking antioxidants, offering insights into their potential therapeutic applications (Wijtmans et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-5-11-23(13-14-9-7-6-8-10-14)18(25)16-12-15-17(24)21(2)20(26)22(3)19(15)27-16/h6-10,12H,4-5,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFXUGYAFPDPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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